1-Ethyl-3-methylimidazolium Trifluoro(trifluoromethyl)borate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-ethyl-3-methylimidazol-3-ium;trifluoro(trifluoromethyl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N2.CBF6/c1-3-8-5-4-7(2)6-8;3-1(4,5)2(6,7)8/h4-6H,3H2,1-2H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTANZWHOSGQGAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C(F)(F)F)(F)(F)F.CCN1C=C[N+](=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BF6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10659841 | |

| Record name | 1-Ethyl-3-methyl-1H-imidazol-3-ium trifluoro(trifluoromethyl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10659841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

681856-28-0 | |

| Record name | 1-Ethyl-3-methyl-1H-imidazol-3-ium trifluoro(trifluoromethyl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10659841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Ethyl-3-methylimidazolium Trifluoro(trifluoromethyl)borate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Authored by: Gemini, Senior Application Scientist

An In-Depth Technical Guide to 1-Ethyl-3-methylimidazolium Tetrafluoroborate ([EMIM][BF4])

Abstract: This technical guide provides a comprehensive overview of 1-ethyl-3-methylimidazolium tetrafluoroborate ([EMIM][BF4]), a prominent room-temperature ionic liquid. We delve into its core chemical structure, detail its key physicochemical properties, and present a validated synthesis protocol. Furthermore, this guide explores the diverse applications of [EMIM][BF4] across various scientific and industrial domains, offering insights for researchers, scientists, and drug development professionals.

Introduction: The Significance of [EMIM][BF4]

Ionic liquids (ILs) are a class of salts that exist in a liquid state at or below 100°C.[1] Their unique properties, such as negligible vapor pressure, high thermal stability, and tunable solvency, have positioned them as versatile compounds in numerous applications.[1][2] Among these, 1-ethyl-3-methylimidazolium tetrafluoroborate ([EMIM][BF4]), with the CAS number 143314-16-3, is a well-studied and widely utilized ionic liquid.[1] It is recognized for being stable in the presence of air and water.[3][4] This guide aims to provide an in-depth understanding of its chemical nature and functional utility.

Chemical Structure and Core Characteristics

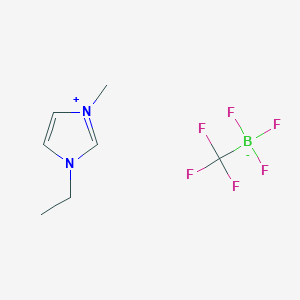

The chemical identity of [EMIM][BF4] is defined by its constituent ions: the 1-ethyl-3-methylimidazolium ([EMIM]+) cation and the tetrafluoroborate ([BF4])- anion.[1] The imidazolium cation features a five-membered aromatic ring with two nitrogen atoms, substituted with an ethyl and a methyl group. This organic cation is primarily responsible for the low melting point of the salt. The tetrafluoroborate anion is a spherical, inorganic anion that contributes to the overall stability of the ionic liquid.

Molecular Formula: C6H11BF4N2[5][6]

Molar Mass: 197.97 g/mol [5][6][7]

Below is a diagram illustrating the chemical structure of 1-ethyl-3-methylimidazolium tetrafluoroborate.

Caption: Chemical structure of [EMIM][BF4].

Physicochemical Properties

The utility of [EMIM][BF4] in various applications is a direct consequence of its distinct physicochemical properties. These properties can be fine-tuned by altering the cation or anion, a key advantage of ionic liquids.[2][8] A summary of the key properties of neat [EMIM][BF4] is presented in the table below.

| Property | Value | Temperature (°C) | Reference(s) |

| Appearance | Yellow to orange liquid | 25 | [9] |

| Melting Point | 15 °C | - | [1][4][7][9][10] |

| Density | 1.282 g/cm³ | 24 | [9] |

| 1.279 g/cm³ | - | [7] | |

| Viscosity | 25.2 mPa·s | 25 | [9] |

| Ionic Conductivity | 14.1 mS/cm | 25 | [4][9][10] |

| Thermal Decomposition Onset | 449 °C | - | [11] |

| Electrochemical Window | 4.7 V | - | [9] |

| Solubility | Miscible with water, acetone, and acetonitrile. Not miscible with isopropanol, toluene, and hexane. | - | [9] |

Synthesis of [EMIM][BF4]: A Validated Protocol

The synthesis of [EMIM][BF4] is typically a two-step process.[2][12] The first step involves the quaternization of 1-methylimidazole to form an intermediate halide salt, followed by an anion exchange reaction to yield the final product.

Step 1: Synthesis of 1-Ethyl-3-methylimidazolium Halide

The initial step is the synthesis of an imidazolium halide, commonly 1-ethyl-3-methylimidazolium chloride ([EMIM]Cl) or bromide ([EMIM]Br), through the quaternization of 1-methylimidazole with an ethyl halide.

Rationale: This step introduces the ethyl and methyl groups onto the imidazolium ring, forming the desired cation. The choice of halide can influence the subsequent anion exchange step.

Step 2: Anion Exchange

The intermediate halide salt is then subjected to an anion exchange reaction with a tetrafluoroborate salt, such as sodium tetrafluoroborate (NaBF4) or tetrafluoroboric acid (HBF4).[4][12]

Rationale: This metathesis reaction replaces the halide anion with the tetrafluoroborate anion, forming the desired ionic liquid. The selection of the tetrafluoroborate source depends on the desired purity and reaction conditions.

The overall synthesis workflow is depicted in the following diagram:

Caption: Workflow for the synthesis of [EMIM][BF4].

Detailed Experimental Protocol

-

Quaternization: In a round-bottom flask, combine 1-methylimidazole and a slight excess of chloroethane.

-

Reaction: Stir the mixture at a controlled temperature to facilitate the quaternization reaction, yielding [EMIM]Cl as the initial product.[12]

-

Isolation: After the reaction is complete, the resulting [EMIM]Cl is isolated.

-

Anion Exchange: Dissolve the synthesized [EMIM]Cl in a suitable solvent and add an equimolar amount of sodium tetrafluoroborate (NaBF4).[12]

-

Precipitation: The reaction will lead to the precipitation of sodium chloride (NaCl), which can be removed by filtration.

-

Purification: The crude [EMIM][BF4] is then washed with acetone to remove any remaining impurities.[12]

-

Drying: The purified ionic liquid is dried under vacuum to remove any residual solvent.

-

Characterization: The purity of the synthesized [EMIM][BF4] can be confirmed using techniques such as 1H NMR and 13C NMR spectroscopy.[12]

Spectroscopic Characterization

Spectroscopic techniques are crucial for verifying the structure and purity of synthesized [EMIM][BF4].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of [EMIM][BF4] shows characteristic peaks for the protons on the imidazolium ring and the ethyl and methyl substituents. For example, in DMSO, typical shifts are observed around 1.21 ppm (t, 3H, CH3 of ethyl), 3.92 ppm (s, 3H, N-CH3), 3.98 ppm (q, 2H, N-CH2), 7.16-7.22 ppm (d, 2H, N-CH=CH-N), and 8.35 ppm (s, 1H, N=CH-N).[12]

-

¹³C NMR: The carbon NMR spectrum provides further confirmation of the carbon skeleton.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

The FTIR spectrum of [EMIM][BF4] displays characteristic absorption bands. Key peaks include the C-H stretching vibrations of the imidazolium ring at approximately 3153 cm⁻¹ and the C-H stretching of the alkyl chains in the range of 2878-2990 cm⁻¹.[13] The broad and strong absorption band observed between 900 and 1150 cm⁻¹ is attributed to the degenerate vibrational mode of the [BF4]⁻ anion, which may show splitting due to cation-anion interactions.[14]

-

Applications of [EMIM][BF4]

The unique properties of [EMIM][BF4] make it a valuable compound in a wide array of applications.

Electrochemistry

With its high ionic conductivity and wide electrochemical window, [EMIM][BF4] is extensively used as an electrolyte in various electrochemical devices.[1][15]

-

Batteries: It serves as a crucial electrolyte component in advanced battery technologies, including aluminum-ion and lithium-ion batteries.[1][16]

-

Supercapacitors: Its properties make it a suitable electrolyte for high-performance supercapacitors.

-

Electrochromic Devices: [EMIM][BF4]-doped gel electrolytes have been shown to improve ionic conductivity in electrochromic devices.

Catalysis and Organic Synthesis

[EMIM][BF4] can act as both a solvent and a catalyst in various organic reactions. Its ability to dissolve a wide range of organic and inorganic compounds makes it an excellent reaction medium.[4]

-

Enzymatic Resolutions: It has been used as a reaction medium for the enzymatic resolution of homophenylalanine ester.[4]

-

Dihydroxylation of Olefins: It is utilized in the recycling of osmium in the dihydroxylation of olefins with osmium(VIII) oxide.[3][4]

"Green" Solvent Applications

The low vapor pressure and thermal stability of [EMIM][BF4] make it an environmentally friendlier alternative to volatile organic compounds (VOCs) in certain processes.[1][2]

-

Extractive Desulfurization: It shows potential as a green solvent for the removal of sulfur compounds from fuels.[1]

-

Polymer Degradation: [EMIM][BF4] has been effectively used as a solvent and catalyst for the degradation of waste polymers like nylon-66 into their constituent monomers.[12][17] This provides a green approach for recycling waste plastics.[18]

The relationship between the properties of [EMIM][BF4] and its primary application areas is illustrated below.

Caption: Key properties of [EMIM][BF4] driving its applications.

Safety and Handling Considerations

While often touted as "green" solvents, ionic liquids, including [EMIM][BF4], are not without potential hazards. It is essential to handle them with appropriate safety precautions. Users should consult the Safety Data Sheet (SDS) for detailed information on toxicity, handling, and disposal. The anion can slowly decompose in the presence of water.[10]

Conclusion

1-Ethyl-3-methylimidazolium tetrafluoroborate ([EMIM][BF4]) stands out as a highly versatile and functional ionic liquid. Its unique combination of physicochemical properties has led to its adoption in a broad spectrum of applications, from energy storage to green chemistry. A thorough understanding of its chemical structure, properties, and synthesis is paramount for leveraging its full potential in research and industrial settings. As the field of ionic liquids continues to evolve, the foundational knowledge of well-characterized examples like [EMIM][BF4] will remain invaluable for the development of next-generation materials and technologies.

References

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. 1-Ethyl-3-methylimidazolium tetrafluoroborate, ≥98% (HPLC) 143314-16-3 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]

- 4. 1-Ethyl-3-methylimidazolium tetrafluoroborate | 143314-16-3 [chemicalbook.com]

- 5. 1-Ethyl-3-methylimidazolium tetrafluoroborate | C6H11BF4N2 | CID 2769348 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-ethyl-3-methylimidazolium tetrafluoroborate--Lanzhou Greenchem ILs (Center for Greenchemistry and catalysis), LICP, CAS. Ionic Liquids [ionike.com]

- 7. 1-Ethyl-3-methyl-imidazolium tetrafluoroborate (EMIM BF4), 10 g, CAS No. 143314-16-3 | A to Z | Chemicals | Carl ROTH - International [carlroth.com]

- 8. Synthesis, Characterization, and Physicochemical Properties of New [Emim][BF3X] Complex Anion Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. iolitec.de [iolitec.de]

- 10. 1-Ethyl-3-methylimidazolium tetrafluoroborate, >99% | IoLiTec [iolitec.de]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Synthesis, Characterization and Efficiency of 1-Ethyl-3-methylimidazolium tetrafluoroborate ([emim]BF4) for Degradation of Waste Nylon-66 [cwejournal.org]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchers.westernsydney.edu.au [researchers.westernsydney.edu.au]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. sciensage.info [sciensage.info]

An In-Depth Technical Guide to 1-Ethyl-3-methylimidazolium Trifluoro(trifluoromethyl)borate

CAS Number: 681856-28-0

Prepared by: Gemini, Senior Application Scientist

Introduction

1-Ethyl-3-methylimidazolium Trifluoro(trifluoromethyl)borate, often abbreviated as [EMIM][CF₃BF₃], is a room-temperature ionic liquid (IL) that has garnered significant interest within the scientific community. Its unique combination of properties, including low viscosity, high ionic conductivity, and favorable electrochemical stability, makes it a versatile medium for a range of applications, particularly in electrochemistry and catalysis. This technical guide provides a comprehensive overview of [EMIM][CF₃BF₃], detailing its physicochemical properties, synthesis, handling procedures, and key applications, with the aim of equipping researchers, scientists, and drug development professionals with the critical information needed for its effective utilization.

Physicochemical Properties

The distinct properties of [EMIM][CF₃BF₃] arise from the specific combination of the 1-ethyl-3-methylimidazolium cation and the trifluoro(trifluoromethyl)borate anion. While specific quantitative data for this exact ionic liquid is not extensively published, we can infer and compare its properties with closely related analogues, such as 1-ethyl-3-methylimidazolium tetrafluoroborate ([EMIM][BF₄]).

A series of 1-alkyl-3-methylimidazolium trifluoromethyltrifluoroborate salts, including the ethyl derivative, have been noted for their low viscosities, generally ranging from 26 to 77 cP at 25°C. This characteristic is advantageous for applications requiring efficient mass transport.

For comparative purposes, the well-characterized properties of [EMIM][BF₄] are presented in the table below. It is anticipated that [EMIM][CF₃BF₃] would exhibit comparable, though not identical, values. The substitution of a fluorine atom with a trifluoromethyl group in the anion is expected to influence properties such as density and viscosity.

| Property | Value for [EMIM][BF₄] | Reference |

| CAS Number | 143314-16-3 | |

| Molecular Formula | C₆H₁₁BF₄N₂ | |

| Molecular Weight | 197.97 g/mol | |

| Appearance | Colorless to yellow liquid | |

| Melting Point | 15 °C | |

| Boiling Point | >350 °C | |

| Density | 1.282 g/cm³ at 24 °C | |

| Viscosity | 33.8 mPa·s at 25 °C | |

| Ionic Conductivity | 14.1 mS/cm at 25 °C |

Synthesis of Imidazolium-Based Ionic Liquids

Logical Framework for Synthesis

Physical properties of [EMIM][CF3BF3] ionic liquid

An In-depth Technical Guide to the Physical Properties of [EMIM][CF3BF3]

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Foreword: A Molecule of Tunable Potential

The field of ionic liquids (ILs) represents a paradigm shift in solvent chemistry, catalysis, and materials science. These unique salts, liquid at or near room temperature, offer a vast design space defined by the selection of their constituent cation and anion. Within this landscape, 1-ethyl-3-methylimidazolium trifluoro(trifluoromethyl)borate, abbreviated as [EMIM][CF3BF3], emerges as a compound of significant interest. As a hydrophobic, low-viscosity ionic liquid, it possesses a combination of properties that make it a compelling candidate for applications ranging from advanced electrochemical systems to novel formulation strategies in pharmaceuticals.[1]

This guide is structured to provide a comprehensive technical overview of the core physical properties of [EMIM][CF3BF3]. Moving beyond a simple recitation of data, we will explore the causality behind these properties, provide detailed, field-tested protocols for their measurement, and discuss their implications for practical application. Our objective is to equip researchers and developers with the foundational knowledge required to effectively harness the potential of this versatile ionic liquid.

Synthesis Pathway: From Precursors to Purified Ionic Liquid

The most common and efficient route to synthesizing [EMIM][CF3BF3] is a two-step process involving an initial quaternization reaction to form the cation precursor, followed by an anion metathesis (exchange) reaction.[1] This method allows for high purity and yield.

Step 1: Quaternization of 1-methylimidazole

The synthesis begins with the formation of the 1-ethyl-3-methylimidazolium halide salt. Typically, 1-ethyl-3-methylimidazolium chloride ([EMIM]Cl) or bromide ([EMIM]Br) is prepared by reacting 1-methylimidazole with the corresponding haloethane (chloroethane or bromoethane). This is an SN2 reaction where the nucleophilic nitrogen of the imidazole attacks the electrophilic carbon of the haloalkane.

Step 2: Anion Metathesis

The crucial step is the exchange of the halide anion for the desired trifluoro(trifluoromethyl)borate anion. This is achieved by reacting the [EMIM]-halide salt with a potassium or sodium salt of the target anion, namely potassium trifluoro(trifluoromethyl)borate (K[CF3BF3]).[1] The reaction is driven by the precipitation of the insoluble inorganic salt (KCl or KBr) in an appropriate solvent, leaving the desired [EMIM][CF3BF3] in solution. Subsequent purification steps are critical to remove residual halide ions, which can be detrimental to many electrochemical applications.

Core Physicochemical Properties

The utility of any ionic liquid is defined by its physical properties. These characteristics dictate its behavior as a solvent, its efficiency as an electrolyte, and its operational range.

Density

Density is a fundamental property essential for process design, reactor sizing, and fluid dynamics calculations. For ILs, density is influenced by the packing efficiency of the ions, which is a function of ion size, shape, and intermolecular forces. The incorporation of fluorine atoms, as in the [CF3BF3]⁻ anion, typically leads to higher densities compared to non-fluorinated analogues due to the increased mass of fluorine.

| Property | Value | Temperature (°C) | Comparison IL & Value |

| Density | ~1.4 - 1.5 g/cm³ (Est.) | 25 | [EMIM][BF4]: 1.294 g/cm³ |

Note: The density for [EMIM][CF3BF3] is estimated based on trends observed in similar fluorinated ionic liquids. Precise experimental measurement is recommended.

Viscosity

Viscosity is a measure of a fluid's resistance to flow and is one of the most critical properties for practical applications. Lower viscosity is highly desirable as it enhances mass transfer and improves ionic conductivity.[2] The [EMIM][CF3BF3] series of ionic liquids is noted for its characteristically low viscosity compared to other ILs.[1] This is attributed to the [CF3BF3]⁻ anion's symmetric charge distribution and relative lack of strong, specific hydrogen bonding sites, which reduces inter-ionic friction.

| Property | Value Range (for series) | Temperature (°C) | Comparison IL & Value |

| Viscosity | 26 - 77 cP[1] | 25 | [EMIM][NTf2]: 39.4 mPa·s (cP)[3] |

Ionic Conductivity

High ionic conductivity is a prerequisite for efficient electrolytes in electrochemical devices like batteries and supercapacitors.[2] Conductivity is inversely related to viscosity (via the Stokes-Einstein relation) and directly dependent on the number and mobility of charge carriers. The low viscosity of [EMIM][CF3BF3] directly contributes to its high ionic conductivity, as the dissociated ions can move more freely through the bulk liquid under an applied electric field.[1]

| Property | Value | Temperature (°C) | Comparison IL & Value |

| Conductivity | High (Qualitative)[1] | 25 | [EMIM][TFA]: 7.02 mS/cm[4] |

Thermal Stability

| Property | Value | Conditions | Comparison IL & Value |

| Decomposition Temp. (Tonset) | High (Qualitative)[1] | TGA, Inert Atmosphere | [EMIM][BF4]: >350 °C[5] |

Electrochemical Window

The electrochemical window (EW) is the potential range within which the electrolyte remains stable without being oxidized or reduced.[7] A wide electrochemical window is paramount for high-voltage battery applications. The anodic (oxidation) limit is typically determined by the stability of the anion, while the cathodic (reduction) limit is set by the cation. The [EMIM]⁺ cation is known to be relatively stable against reduction, and fluorinated anions like [CF3BF3]⁻ are generally resistant to oxidation, suggesting a wide electrochemical window for [EMIM][CF3BF3].[1][8]

| Property | Value | Electrode | Comparison IL & Value |

| Electrochemical Window | High (Qualitative)[1] | Glassy Carbon | [EMIM][BF4]: ~4.7 V[7] |

Standardized Measurement Protocols

To ensure data comparability and reliability, standardized experimental protocols are essential. The following sections detail the methodologies for characterizing the core properties of [EMIM][CF3BF3].

Protocol: Density Measurement

Causality: A vibrating tube densitometer is the preferred method due to its high accuracy, small sample volume requirement, and excellent temperature control, which is critical as density is temperature-dependent.

Methodology:

-

Calibration: Calibrate the instrument using dry air and deionized, degassed water at a known temperature (e.g., 25.00 ± 0.01 °C).

-

Sample Preparation: Dry the [EMIM][CF3BF3] sample under high vacuum (e.g., >24 hours at 70 °C) to remove absorbed water, as moisture can significantly affect density.

-

Measurement: Inject the dried sample into the vibrating U-tube, ensuring no air bubbles are present.

-

Temperature Equilibration: Allow the sample to thermally equilibrate at the target temperature for at least 20 minutes.

-

Data Acquisition: Record the oscillation period of the U-tube. The instrument's software will convert this period into a density value based on the calibration.

-

Replicates: Perform at least three independent measurements, cleaning and drying the cell between each injection, to ensure reproducibility.

Protocol: Viscosity Measurement

Causality: A rotational rheometer is chosen for its versatility in measuring dynamic viscosity over a range of shear rates and temperatures. This allows for the characterization of both Newtonian and non-Newtonian behavior, although most ILs are Newtonian under typical conditions.

Methodology:

-

Instrument Setup: Use a cone-and-plate or parallel-plate geometry. Ensure the instrument is level and the geometry gap is correctly calibrated.

-

Sample Loading: Place a small, precise volume of dried [EMIM][CF3BF3] onto the lower plate.

-

Geometry Positioning: Lower the upper geometry to the set gap, ensuring the sample completely fills the gap without overflowing. Trim any excess sample.

-

Temperature Control: Set the desired temperature using a Peltier or fluid-jacket system and allow the sample to equilibrate for at least 15 minutes.

-

Shear Rate Sweep: Perform a shear rate sweep (e.g., from 1 to 100 s⁻¹) to confirm Newtonian behavior (viscosity independent of shear rate).

-

Steady-State Measurement: For routine measurements, apply a constant shear rate within the Newtonian plateau and record the steady-state viscosity.

-

Temperature Sweep: Program a temperature ramp (e.g., from 25 °C to 80 °C) to determine the temperature dependence of viscosity.

Protocol: Ionic Conductivity Measurement

Causality: AC Impedance Spectroscopy is the standard method. It uses a small amplitude AC signal to measure the bulk resistance of the electrolyte without inducing faradaic reactions. A dip-style conductivity cell with two platinum electrodes is used for its simplicity and accuracy.

Methodology:

-

Cell Constant Determination: First, measure the impedance of a standard KCl solution of known conductivity at a precise temperature. Calculate the cell constant (C = R_known * σ_known).

-

Sample Preparation: Fill a vial with the dried [EMIM][CF3BF3] sample inside an inert atmosphere glovebox to prevent moisture uptake.

-

Measurement: Immerse the conductivity cell in the IL. Ensure the electrodes are fully submerged.

-

Temperature Control: Place the vial in a temperature-controlled bath and allow it to equilibrate.

-

Impedance Spectroscopy: Perform an AC impedance scan over a wide frequency range (e.g., 1 MHz to 1 Hz).

-

Data Analysis: Plot the data on a Nyquist plot (Z'' vs. Z'). The bulk resistance (R_bulk) of the IL is determined from the high-frequency intercept with the real (Z') axis.

-

Conductivity Calculation: Calculate the ionic conductivity (σ) using the measured resistance and the predetermined cell constant (σ = C / R_bulk).

Protocol: Thermal Stability by TGA

Causality: Thermogravimetric Analysis (TGA) directly measures mass loss as a function of temperature, providing a clear indication of the decomposition temperature. An inert atmosphere (nitrogen or argon) is used to prevent oxidative degradation, ensuring the intrinsic thermal stability is measured.

Methodology:

-

Instrument Preparation: Tare a clean platinum or alumina TGA pan.

-

Sample Loading: Place a small amount (5-10 mg) of the dried IL into the pan.

-

TGA Program:

-

Equilibrate at a low temperature (e.g., 30 °C).

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) up to a final temperature well above the expected decomposition (e.g., 600 °C).

-

Maintain a constant inert gas flow (e.g., 50 mL/min) throughout the experiment.

-

-

Data Analysis: Plot the percentage of initial mass versus temperature. The onset decomposition temperature (Tonset) is determined as the temperature at which significant, rapid mass loss begins, often calculated using the tangent method on the decomposition step.

Protocol: Electrochemical Window by Cyclic Voltammetry

Causality: Cyclic Voltammetry (CV) is used to probe the electrochemical stability of an electrolyte. A three-electrode setup is crucial: the working electrode (e.g., glassy carbon) is where the potential is controlled and reactions are observed; the reference electrode provides a stable potential for comparison; and the counter electrode passes the required current without limiting the measurement.

Methodology:

-

Cell Assembly: Assemble a three-electrode cell inside an inert atmosphere glovebox.

-

Working Electrode: Polished glassy carbon or platinum disk.

-

Reference Electrode: A quasi-reference like a silver wire (Ag/Ag⁺), calibrated against the Ferrocene/Ferrocenium (Fc/Fc⁺) redox couple.

-

Counter Electrode: Platinum wire or mesh.

-

-

Electrolyte: Use the dried [EMIM][CF3BF3] as the electrolyte.

-

Potential Scan:

-

Start at the open-circuit potential (OCP).

-

Scan in the negative (cathodic) direction at a set scan rate (e.g., 50 mV/s) until the reductive current limit is reached (defined by a cutoff current density, e.g., 1 mA/cm²).

-

Reverse the scan and sweep in the positive (anodic) direction past the OCP until the oxidative current limit is reached.

-

-

Data Analysis: The potential difference between the anodic and cathodic limits defines the electrochemical window.

Implications for Research and Drug Development

The unique constellation of properties offered by [EMIM][CF3BF3] opens several avenues for advanced applications:

-

For Researchers & Scientists: The high conductivity, wide electrochemical window, and good thermal stability make [EMIM][CF3BF3] a prime candidate for next-generation energy storage devices, particularly lithium-ion batteries and supercapacitors, where it can function as a safe, non-volatile electrolyte.[2] Its hydrophobic nature also makes it suitable for biphasic catalysis and separations.

-

For Drug Development Professionals: While direct applications are still emerging, the properties of [EMIM][CF3BF3] are highly relevant. Its ability to dissolve a wide range of compounds could be leveraged to formulate poorly water-soluble active pharmaceutical ingredients (APIs). The development of "API-ILs," where the drug molecule itself is part of the ionic liquid structure, is a strategy to overcome polymorphism and improve bioavailability. The low viscosity and high conductivity are also beneficial for the development of electrochemical biosensors and transdermal drug delivery systems that may use iontophoresis.

References

- 1. researchgate.net [researchgate.net]

- 2. chemimpex.com [chemimpex.com]

- 3. iolitec.de [iolitec.de]

- 4. 1-Ethyl-3-methylimidazolium trifluoroacetate, >97% | IoLiTec [iolitec.de]

- 5. benchchem.com [benchchem.com]

- 6. [PDF] Thermal Analysis of 1-Ethyl-3-Methylimidazolium Tetrafluoroborate Molten Salt | Semantic Scholar [semanticscholar.org]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermal Stability of 1-Ethyl-3-methylimidazolium Trifluoro(trifluoromethyl)borate

Foreword: The Imperative of Thermal Characterization in Advanced Material Science

For researchers, scientists, and professionals in drug development, the selection of a solvent or reagent is a critical decision that influences the entire lifecycle of a project, from initial synthesis to final application. Ionic liquids (ILs), with their unique physicochemical properties, offer a tantalizing glimpse into a future of "designer" solvents. Among these, 1-Ethyl-3-methylimidazolium Trifluoro(trifluoromethyl)borate, [EMIM][CF3BF3], stands out for its potential applications stemming from its fluorinated nature. However, the promise of any advanced material is intrinsically linked to its stability under operational stress. This guide provides a comprehensive technical overview of the thermal stability of [EMIM][CF3BF3], moving beyond mere data presentation to elucidate the underlying principles and experimental considerations that ensure scientific integrity and reproducible results. Our focus is not just on what happens when this ionic liquid is heated, but why it happens, and how we can reliably measure and understand these phenomena.

Introduction to [EMIM][CF3BF3]: A Profile

This compound is an ionic liquid characterized by the presence of an imidazolium cation and a fluorinated borate anion. This combination imparts specific properties, such as hydrophobicity and low viscosity, making it an attractive candidate for various applications, including as a medium for chemical synthesis and as an electrolyte component. The thermal stability of an ionic liquid is a paramount concern, as it dictates the upper-temperature limit of its utility and has significant safety implications. Decomposition can lead to the formation of volatile and potentially hazardous byproducts, altering the properties of the system and potentially compromising the integrity of the application.

Core Principles of Thermal Analysis: A Mechanistic Perspective

To rigorously assess the thermal stability of [EMIM][CF3BF3], we employ two primary analytical techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). It is crucial to understand that these are not merely "black-box" measurements but sophisticated probes into the material's behavior under thermal stress.

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For an ionic liquid, a mass loss is typically associated with decomposition, as their negligible vapor pressure precludes significant evaporation at lower temperatures. The resulting data allows us to determine the onset temperature of decomposition (Tonset), the temperature of maximum decomposition rate (Tpeak), and to study the kinetics of the decomposition process.

-

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. This technique is invaluable for identifying phase transitions such as melting, crystallization, and glass transitions. In the context of thermal stability, DSC can reveal whether the decomposition process is endothermic (requiring energy) or exothermic (releasing energy), a critical piece of information for assessing thermal hazards.

Experimental Workflows: Ensuring Data Integrity

The trustworthiness of thermal analysis data hinges on a meticulously executed experimental protocol. The following sections detail the methodologies for TGA and DSC analysis of [EMIM][CF3BF3], emphasizing the rationale behind each step.

The Criticality of Sample Purity: The Hydrolysis Caveat

Before any analysis, the purity of the [EMIM][CF3BF3] sample must be assured. A significant and often overlooked factor is the presence of water. Organotrifluoroborate salts can be susceptible to hydrolysis, a reaction that can be catalyzed by acid and accelerated by increased temperature.[1][2][3] The hydrolysis of the [CF3BF3]⁻ anion would not only alter the chemical identity of the ionic liquid but could also lead to the formation of hydrofluoric acid (HF) upon heating, a highly corrosive and toxic substance. This would compromise the accuracy of the thermal stability measurement and pose a significant safety risk. Therefore, it is imperative to use a highly pure, anhydrous sample of the ionic liquid and to handle it under an inert atmosphere to prevent moisture uptake.

Thermogravimetric Analysis (TGA) Protocol

This protocol is designed to determine the short-term thermal stability of [EMIM][CF3BF3].

Experimental Workflow for TGA

Caption: Workflow for TGA analysis of [EMIM][CF3BF3].

Step-by-Step Methodology:

-

Sample Preparation:

-

Dry the [EMIM][CF3BF3] sample under high vacuum at a moderate temperature (e.g., 60-80°C) for several hours to remove any residual water or volatile impurities.

-

In an inert atmosphere (e.g., a nitrogen-filled glovebox), accurately weigh 5-10 mg of the dried ionic liquid into a clean, tared TGA crucible (alumina or platinum). The use of an inert atmosphere is critical to prevent moisture absorption prior to analysis.[1][3]

-

-

Instrument Setup:

-

Place the crucible in the TGA instrument.

-

Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50 mL/min) to ensure a non-reactive atmosphere during the experiment.

-

Allow the instrument to equilibrate at a starting temperature of 30°C.

-

-

Thermal Program:

-

Heat the sample from 30°C to 600°C at a constant heating rate of 10°C/min. A controlled heating rate is essential for obtaining reproducible decomposition data.[4]

-

Continuously record the sample mass as a function of temperature.

-

-

Data Analysis:

-

From the resulting TGA curve (mass vs. temperature), determine the onset temperature of decomposition (Tonset), which is typically calculated as the intersection of the baseline tangent and the tangent at the point of maximum mass loss.

-

From the derivative of the TGA curve (DTG curve), determine the peak decomposition temperature (Tpeak), which corresponds to the temperature of the maximum rate of mass loss.

-

Differential Scanning Calorimetry (DSC) Protocol

This protocol is designed to investigate the phase transitions and the energetics of the decomposition of [EMIM][CF3BF3].

Experimental Workflow for DSC

Caption: Workflow for DSC analysis of [EMIM][CF3BF3].

Step-by-Step Methodology:

-

Sample Preparation:

-

Following the same drying procedure as for TGA, weigh 2-5 mg of [EMIM][CF3BF3] into an aluminum DSC pan in an inert atmosphere.

-

Hermetically seal the pan to prevent any mass loss due to volatilization of decomposition products, which would interfere with the heat flow measurement.

-

-

Instrument Setup:

-

Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.

-

Cool the cell to a low starting temperature (e.g., -80°C) to observe any low-temperature phase transitions.

-

-

Thermal Program:

-

Heat the sample from -80°C to a temperature beyond its decomposition onset (e.g., 400°C) at a heating rate of 10°C/min.

-

Continuously record the differential heat flow between the sample and the reference.

-

-

Data Analysis:

-

Analyze the resulting DSC curve for endothermic or exothermic peaks. Endothermic peaks typically correspond to phase transitions like melting, while the decomposition may be either endothermic or exothermic.

-

Integrate the area under any observed peaks to determine the enthalpy change (ΔH) associated with the transition.

-

Thermal Stability Profile and Decomposition Data

Based on literature for related compounds, the thermal decomposition of [EMIM][CF3BF3] is expected to occur at elevated temperatures. The potassium salt of the anion, K[CF3BF3], is reported to be highly thermally stable, not decomposing below 300°C.[5] Ionic liquids with the [EMIM]+ cation and other perfluoroalkyltrifluoroborate anions typically exhibit decomposition temperatures in the range of 246-305°C.[6]

Table 1: Expected Thermal Decomposition Parameters for [EMIM][CF3BF3]

| Parameter | Expected Value Range | Analytical Technique |

| Onset Decomposition Temperature (Tonset) | 280 - 310 °C | TGA |

| Peak Decomposition Temperature (Tpeak) | 300 - 330 °C | TGA (DTG) |

| Decomposition Enthalpy (ΔHdecomp) | Exothermic or Endothermic | DSC |

| Residue at 600°C | < 5% | TGA |

Note: These values are estimates based on related compounds and should be confirmed by direct experimental measurement.

Proposed Decomposition Mechanisms

The thermal decomposition of an ionic liquid is a complex process involving the breakdown of both the cation and the anion.

Cation Decomposition: The Imidazolium Ring

The 1-ethyl-3-methylimidazolium cation typically decomposes via two primary pathways:

-

SN2 Nucleophilic Attack (Dealkylation): The anion, or a fragment thereof, can act as a nucleophile, attacking one of the alkyl groups (ethyl or methyl) on the imidazolium ring. This results in the formation of a neutral imidazole species and an alkylated anion fragment.[7]

-

Deprotonation: A basic anion or decomposition product can abstract the proton from the C2 position of the imidazolium ring, forming an N-heterocyclic carbene (NHC). These carbenes are highly reactive and can undergo further reactions.

Anion Decomposition: The Trifluoro(trifluoromethyl)borate Moiety

The decomposition of the [CF3BF3]⁻ anion is likely to be the initial step in the overall thermal degradation of the ionic liquid. Based on the chemistry of related fluoroborate and organofluorine compounds, the following decomposition pathways are plausible:

-

Loss of Boron Trifluoride (BF3): The B-C bond in the [CF3BF3]⁻ anion is a likely point of initial cleavage, leading to the formation of the highly stable and volatile Lewis acid, boron trifluoride (BF3), and a trifluoromethyl anion ([CF3]⁻) intermediate.

-

Formation of Difluorocarbene (:CF2): The trifluoromethyl anion is unstable and can readily eliminate a fluoride ion to form difluorocarbene (:CF2), a highly reactive intermediate that can subsequently dimerize to form tetrafluoroethylene (C2F4) or react with other species in the system. The pyrolysis of other fluorinated salts, such as pentafluoropropionate, is known to produce tetrafluoroethylene.[8][9]

Proposed Anion Decomposition Pathway

Caption: A plausible decomposition pathway for the [CF3BF3]⁻ anion.

Safety, Handling, and Storage

Given the nature of [EMIM][CF3BF3] and its potential decomposition products, stringent safety protocols are essential.

-

Personal Protective Equipment (PPE): Always handle the ionic liquid in a well-ventilated fume hood while wearing appropriate PPE, including safety glasses with side shields, nitrile gloves, and a lab coat.

-

Inert Atmosphere: Due to the potential for hydrolysis, store and handle [EMIM][CF3BF3] under an inert atmosphere (e.g., nitrogen or argon). Avoid contact with water and humid air.

-

Thermal Hazards: The decomposition of fluorinated compounds can release toxic and corrosive gases, such as HF (especially if water is present) and carbonyl fluoride (COF2). Ensure that any thermal analysis or high-temperature application is conducted in a well-ventilated area, and consider trapping the off-gases.

Conclusion

This compound is an ionic liquid with promising properties, but its utility is fundamentally governed by its thermal stability. This guide has outlined a rigorous, scientifically-grounded approach to characterizing this stability, emphasizing the importance of experimental design, sample integrity, and a mechanistic understanding of the decomposition processes. By adhering to these principles, researchers can ensure the generation of reliable and reproducible data, enabling the safe and effective application of this advanced material in their respective fields.

References

- 1. researchgate.net [researchgate.net]

- 2. web.uvic.ca [web.uvic.ca]

- 3. Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Thermal stability of imidazolium-based ionic liquids | French-Ukrainian Journal of Chemistry [fujc.pp.ua]

- 8. researchgate.net [researchgate.net]

- 9. Preparation of tetrafluoroethylene from the pyrolysis of pentafluoropropionate salts (Journal Article) | OSTI.GOV [osti.gov]

An In-Depth Technical Guide to the Electrochemical Window of [EMIM][CF₃BF₃]

Foreword: Beyond the Numbers – A Practical Perspective on Electrochemical Stability

In the realm of electrochemical research and development, particularly in the burgeoning field of ionic liquids (ILs), the electrochemical window (EW) is a paramount metric. It defines the operational voltage range within which an electrolyte remains stable, neither oxidizing nor reducing. For 1-ethyl-3-methylimidazolium trifluoro(trifluoromethyl)borate, [EMIM][CF₃BF₃], a member of a robust class of hydrophobic ionic liquids, this window dictates its potential in high-performance applications such as batteries, supercapacitors, and electrocatalysis.

This guide deviates from a conventional data sheet format. Instead, it serves as a technical deep-dive, elucidating not just what the electrochemical window is, but how it is reliably determined and, crucially, why it is susceptible to a range of experimental variables. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to accurately measure and interpret the electrochemical stability of this promising ionic liquid.

The [EMIM]⁺[CF₃BF₃]⁻ Ion Pair: Structure and Significance

The ionic liquid this compound is comprised of the 1-ethyl-3-methylimidazolium ([EMIM]⁺) cation and the trifluoro(trifluoromethyl)borate ([CF₃BF₃]⁻) anion. The electrochemical stability of the IL is fundamentally dictated by the resistance of these constituent ions to redox processes.

-

The Cathodic Limit (Reduction): This is typically determined by the reduction of the organic cation. The imidazolium ring of the [EMIM]⁺ cation is the electroactive component that will eventually be reduced at sufficiently negative potentials.

-

The Anodic Limit (Oxidation): This limit is set by the oxidation of the anion. The [CF₃BF₃]⁻ anion is designed for high stability due to the strong electron-withdrawing effects of the fluorine atoms, which delocalize the negative charge and make it resistant to oxidation.

This class of ionic liquids, featuring perfluoroalkyltrifluoroborate anions, is noted for being electrochemically very robust, with potential electrochemical windows of up to 5.8 V.[1] This inherent stability makes [EMIM][CF₃BF₃] a compelling candidate for high-voltage electrochemical systems.

The Principle of Determination: Cyclic Voltammetry

The primary technique for determining the electrochemical window is Cyclic Voltammetry (CV) .[2] This potentiodynamic method involves sweeping the potential of a working electrode in the ionic liquid and measuring the resulting current. The potential range where no significant Faradaic current (current from redox reactions) flows is defined as the electrochemical window.[3][4]

The limits of the window, the anodic limit (Ea) and cathodic limit (Ec), are not absolute values but are defined by a pre-determined cutoff current density . This is a critical experimental parameter; a common but arbitrary value is 0.1 mA/cm² or 0.5 mA/cm². It is imperative to report this cutoff value, as it directly influences the reported width of the EW.

The Three-Electrode System: A Self-Validating Setup

A standard three-electrode configuration is essential for accurate CV measurements. This setup decouples the current-passing and potential-sensing functions, providing a stable and reliable measurement environment.

-

Working Electrode (WE): This is the electrode at which the electrochemical reaction of interest occurs. For determining the intrinsic window of the IL, a relatively inert material is required. Glassy carbon (GC) is a common and excellent choice due to its wide potential window, good electrical conductivity, and chemical inertness.[5]

-

Reference Electrode (RE): The RE provides a stable potential against which the potential of the WE is measured. For non-aqueous systems like ionic liquids, an aqueous reference electrode (e.g., Ag/AgCl) is unsuitable due to potential contamination and unstable junction potentials. A non-aqueous Ag/Ag⁺ reference electrode is the preferred standard.[6]

-

Counter Electrode (CE): The CE (or auxiliary electrode) serves to complete the electrical circuit, passing current to the WE. It should have a large surface area and be electrochemically inert. A platinum wire or coil is a typical choice.

Experimental Protocol: A Step-by-Step Guide

This protocol outlines the methodology for determining the electrochemical window of [EMIM][CF₃BF₃]. The causality behind each step is explained to underscore the principles of a self-validating system.

Prerequisite: Purity and Preparation of the Ionic Liquid

Causality: Impurities, particularly water and halide ions from synthesis, can be electrochemically active and significantly narrow the measured electrochemical window.[3] Therefore, rigorous purification and handling are non-negotiable for obtaining an accurate measurement of the intrinsic stability of the IL.

Protocol:

-

Synthesis: [EMIM][CF₃BF₃] is typically synthesized via a metathesis reaction between an 1-ethyl-3-methylimidazolium halide (e.g., [EMIM]Cl or [EMIM]Br) and potassium trifluoro(trifluoromethyl)borate (K[CF₃BF₃]).[7]

-

Purification: The synthesized IL must be thoroughly washed with deionized water to remove residual halide and potassium salts. The hydrophobicity of [EMIM][CF₃BF₃] facilitates this separation.[1][7]

-

Drying (Critical Step): Water is a major interferent. The purified IL must be dried under high vacuum (≤1 Pa) at an elevated temperature (e.g., 80-100 °C) for at least 24 hours.[8]

-

Inert Atmosphere Handling: All subsequent handling of the dried IL and the assembly of the electrochemical cell must be performed inside an argon-filled glovebox where both water and oxygen levels are kept below 1 ppm.

Electrode Preparation

Causality: The surface condition of the working electrode directly impacts electron transfer kinetics and can affect the measured potential limits. A clean, smooth surface ensures reproducible results.

Protocol:

-

Working Electrode (Glassy Carbon):

-

Polish the GC electrode surface with progressively finer alumina slurries (e.g., 1.0 µm, 0.3 µm, and finally 0.05 µm) on a polishing pad.

-

Rinse thoroughly with deionized water and sonicate in ethanol or isopropanol for 5-10 minutes to remove polishing debris.

-

Dry the electrode under vacuum before transferring it into the glovebox.

-

-

Reference and Counter Electrodes: Clean the Pt counter electrode and the frit of the Ag/Ag⁺ reference electrode by rinsing with an appropriate solvent (e.g., acetonitrile) and drying.

Cyclic Voltammetry Measurement

Causality: The scan rate affects the current response. A slow scan rate (e.g., 10-50 mV/s) is typically used to minimize capacitive currents and allow for the clear observation of the Faradaic currents that define the window limits.

Protocol:

-

Cell Assembly: Inside the glovebox, assemble the three-electrode cell with the prepared electrodes and the purified, dry [EMIM][CF₃BF₃]. Ensure the tip of the reference electrode is positioned close to the working electrode surface to minimize iR drop.

-

Initial Potential: Set the initial potential to the open-circuit potential (OCP) of the system.

-

Anodic Scan: Sweep the potential from the OCP in the positive (anodic) direction at a scan rate of 20 mV/s until the anodic current density reaches the predefined cutoff (e.g., 0.5 mA/cm²). Record the potential at this point as the anodic limit (Ea).

-

Cathodic Scan: From the OCP, sweep the potential in the negative (cathodic) direction at the same scan rate until the cathodic current density reaches the cutoff value. Record this potential as the cathodic limit (Ec).

-

Calculate Window: The electrochemical window (EW) is the difference between the anodic and cathodic limits: EW = Ea - Ec .

Quantitative Data and Comparative Analysis

Direct, experimentally verified values for the electrochemical window of [EMIM][CF₃BF₃] are not widely published in peer-reviewed literature. However, based on its chemical structure and data from analogous ionic liquids, a highly stable and wide window is expected. The class of [EMIm]⁺ salts with perfluoroalkyltrifluoroborate anions has been reported to have electrochemical windows of up to 5.8 V.[1]

For context, we can compare this with the well-characterized analogue, [EMIM][BF₄].

| Ionic Liquid | Cation | Anion | Anodic Limit (V vs. Ag/Ag⁺) | Cathodic Limit (V vs. Ag/Ag⁺) | Electrochemical Window (V) | Reference |

| [EMIM][BF₄] | [EMIM]⁺ | [BF₄]⁻ | ~2.1 | ~-2.6 | ~4.7 | [9] |

| [EMIM][CF₃BF₃] | [EMIM]⁺ | [CF₃BF₃]⁻ | >2.1 (Expected) | ~-2.6 (Expected) | up to 5.8 | [1] |

Analysis of Causality:

-

Cathodic Limit: Since both ILs share the same [EMIM]⁺ cation, their cathodic limits are expected to be very similar, governed by the reduction of the imidazolium ring.

-

Anodic Limit: The primary difference lies in the anion. The [CF₃BF₃]⁻ anion is expected to be significantly more resistant to oxidation than the [BF₄]⁻ anion. The substitution of a fluorine atom with a strongly electron-withdrawing trifluoromethyl (CF₃) group further stabilizes the anion, pushing the anodic limit to more positive potentials and resulting in a wider overall electrochemical window.

Key Factors Influencing the Electrochemical Window

The measured EW is not a fixed physical constant but is highly dependent on experimental conditions.

-

Water Content: As the most common impurity, water has a profound effect. Its presence drastically narrows the electrochemical window due to its own redox reactions (hydrogen evolution at the cathodic end and oxygen evolution at the anodic end).[6] The effect of water is often more pronounced on platinum electrodes than on gold or carbon.

-

Electrode Material: While glassy carbon is relatively inert, other electrode materials can influence the measured window. For instance, platinum is catalytically active towards hydrogen evolution, which can prematurely define the cathodic limit in the presence of trace proton sources (like water).

-

Purity (Halides): Residual halide ions (Cl⁻, Br⁻) from the synthesis are much easier to oxidize than the [CF₃BF₃]⁻ anion and will lead to a significantly underestimated anodic limit.

-

Scan Rate and Cutoff Current: As previously mentioned, these user-defined parameters directly impact the final reported value. Higher scan rates can include more capacitive current, and a less stringent (higher) cutoff current density will result in a wider reported window. Therefore, consistency in these parameters is crucial for comparative studies.

Conclusion: An Authoritative Perspective

The ionic liquid [EMIM][CF₃BF₃] possesses the intrinsic chemical stability for a wide electrochemical window, potentially approaching 5.8 V. This makes it a highly attractive electrolyte for next-generation energy storage and electrochemical devices. However, realizing this potential in a practical setting is wholly dependent on rigorous experimental control.

As a self-validating system, the determination of the electrochemical window must begin with the verifiable purity of the ionic liquid, particularly the absence of water and halides. The process must be conducted using a properly configured and calibrated three-electrode system within an inert atmosphere. Finally, the reporting of the electrochemical window is only meaningful when accompanied by the critical experimental parameters: the working electrode material, the reference electrode used, the scan rate, and the cutoff current density. By adhering to these principles, researchers can confidently and reproducibly characterize the electrochemical stability of [EMIM][CF₃BF₃], paving the way for its successful application.

References

- 1. researchgate.net [researchgate.net]

- 2. graphsearch.epfl.ch [graphsearch.epfl.ch]

- 3. Imidazolium Triflate Ionic Liquids’ Capacitance–Potential Relationships and Transport Properties Affected by Cation Chain Lengths - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Understanding the role of imidazolium-based ionic liquids in the electrochemical CO2 reduction reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, Characterization, and Physicochemical Properties of New [Emim][BF3X] Complex Anion Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

Introduction to [EMIM][BF4] and its Transport Properties

An In-Depth Technical Guide to the Ionic Conductivity and Viscosity of 1-Ethyl-3-methylimidazolium Tetrafluoroborate ([EMIM][BF4])

A Note on Nomenclature: The topic specified was the ionic liquid [EMIM][CF3BF3]. It is important to clarify that 1-ethyl-3-methylimidazolium trifluoromethyltrifluoroborate ([EMIM][CF3BF3]) is a less common ionic liquid. It is highly probable that the intended subject was the widely studied and commercially available ionic liquid, 1-ethyl-3-methylimidazolium tetrafluoroborate , which is correctly abbreviated as [EMIM][BF4] . This guide will focus on the comprehensive data available for [EMIM][BF4] to provide a robust and practical resource for researchers, scientists, and drug development professionals.

1-Ethyl-3-methylimidazolium tetrafluoroborate, or [EMIM][BF4], is a prominent member of the imidazolium-based class of room-temperature ionic liquids (RTILs). These materials are composed entirely of ions and typically exhibit melting points below 100°C.[1] The unique physicochemical properties of [EMIM][BF4], such as its low vapor pressure, high thermal stability, and wide electrochemical window, make it a versatile medium for a range of applications, from electrochemical devices to pharmaceutical formulations.[2][3]

For researchers and professionals in drug development, the transport properties of [EMIM][BF4]—namely its ionic conductivity and viscosity—are of paramount importance. Ionic conductivity governs the efficiency of electrochemical processes and is a critical parameter for applications like batteries and sensors.[4] Viscosity, the measure of a fluid's resistance to flow, influences mixing, mass transfer, and the diffusion of species within the liquid, which is crucial for its use as a solvent for poorly soluble active pharmaceutical ingredients (APIs) and in designing drug delivery systems.[5][6] This guide provides a detailed overview of these two key properties, including experimental data, measurement protocols, and their theoretical underpinnings.

Physicochemical Properties of [EMIM][BF4]

A summary of the key physicochemical properties of [EMIM][BF4] is presented below. These values provide a foundational understanding of the material's characteristics.

| Property | Value | Reference(s) |

| CAS Number | 143314-16-3 | [7] |

| Molecular Formula | C6H11BF4N2 | [7] |

| Molecular Weight | 197.97 g/mol | [8] |

| Appearance | Yellow to orange liquid | [7] |

| Melting Point | 15 °C | [7][8] |

| Density | ~1.28 g/cm³ at 24-25 °C | [7][8] |

| Decomposition Temp. | ~350-400 °C | [9] |

Ionic Conductivity of [EMIM][BF4]

Theoretical Framework

Ionic conductivity (κ) is a measure of a material's ability to conduct an electric current via the movement of ions. In ionic liquids like [EMIM][BF4], the conductivity is a function of the number of charge carriers (ion concentration), their charge, and their mobility. The mobility of the [EMIM]⁺ and [BF4]⁻ ions is inversely related to the viscosity of the medium and is highly dependent on temperature. As temperature increases, the viscosity of the ionic liquid decreases, allowing for greater ionic mobility and, consequently, higher ionic conductivity.[4] This temperature dependence often follows the Vogel-Fulcher-Tammann (VFT) equation, which describes the transport properties of glass-forming liquids.[10][11]

Experimental Data

The ionic conductivity of [EMIM][BF4] has been reported across a wide range of temperatures. The following table summarizes representative data from the literature.

| Temperature (°C) | Temperature (K) | Ionic Conductivity (mS/cm) | Reference |

| 25 | 298.15 | 14.1 | [7][8] |

| 25 | 298.15 | 13.8 | [9] |

| -35 to 195 | 238.15 to 468.15 | Varies (data available in source) | [10][12] |

Note: Small variations in reported values can be attributed to differences in the purity of the ionic liquid, water content, and measurement technique.

Standard Protocol for Ionic Conductivity Measurement

The following protocol outlines a standard method for determining the ionic conductivity of [EMIM][BF4] using a benchtop conductivity meter.

Materials and Equipment:

-

High-purity [EMIM][BF4] (water content < 100 ppm)

-

Benchtop conductivity meter with a two- or four-electrode conductivity cell

-

Thermostatic bath or temperature-controlled chamber

-

Calibrated thermometer

-

Inert gas (e.g., Argon or Nitrogen) for sample handling

-

Glass vial or sample container

Procedure:

-

Cell Calibration: Calibrate the conductivity cell using standard potassium chloride (KCl) solutions of known conductivity at a specific temperature (e.g., 25 °C).

-

Sample Preparation: Due to the hygroscopic nature of [EMIM][BF4], handle the sample under an inert atmosphere to minimize water absorption, which can significantly affect conductivity.

-

Temperature Equilibration: Place a known volume of [EMIM][BF4] into the sample container and immerse it in the thermostatic bath. Allow the sample to equilibrate at the desired temperature for at least 30 minutes.

-

Measurement: Immerse the calibrated conductivity cell into the ionic liquid, ensuring the electrodes are fully submerged. Record the conductivity reading once it stabilizes.[13]

-

Temperature Sweep: Repeat the measurement at different temperatures to obtain a temperature-dependent profile. It is advisable to perform measurements in both heating and cooling cycles to check for thermal hysteresis.

-

Data Analysis: Plot the measured ionic conductivity as a function of temperature. The data can be fitted to the Vogel-Fulcher-Tammann (VFT) equation to model the temperature dependence.

Visualization of the Experimental Workflow

Caption: Workflow for Ionic Conductivity Measurement.

Viscosity of [EMIM][BF4]

Theoretical Framework

Viscosity (η) is a measure of a fluid's internal friction and its resistance to flow. For ionic liquids, viscosity is primarily dictated by the strength of intermolecular forces, including electrostatic interactions (Coulombic forces) and van der Waals forces between the constituent ions.[5] The size, shape, and flexibility of the ions also play a significant role.[14] Similar to ionic conductivity, viscosity is highly temperature-dependent. As temperature increases, the kinetic energy of the ions overcomes the intermolecular forces, leading to a decrease in viscosity. This relationship can also be described by the Vogel-Fulcher-Tammann (VFT) equation.[15]

Experimental Data

The viscosity of [EMIM][BF4] has been measured across a range of temperatures, and representative values are compiled below.

| Temperature (°C) | Temperature (K) | Viscosity (mPa·s or cP) | Reference(s) |

| 25 | 298.15 | 25.2 | [7] |

| 25 | 298.15 | 33.8 | [8] |

| 25 | 298.15 | 34 | [9] |

| 20 to 80 | 293.15 to 353.15 | Varies (data available in source) | [16] |

Note: Viscosity is particularly sensitive to impurities, especially water, which can significantly lower the measured value. The variations in reported data can be attributed to differences in sample purity and measurement instrumentation.

Standard Protocol for Viscosity Measurement

A common method for accurately measuring the viscosity of ionic liquids is through the use of a rotational rheometer or a calibrated viscometer.

Materials and Equipment:

-

High-purity, dry [EMIM][BF4]

-

Rotational rheometer with a suitable geometry (e.g., cone-and-plate or parallel-plate) or a calibrated viscometer (e.g., Ubbelohde type)

-

Temperature control unit for the rheometer/viscometer

-

Inert gas supply for sample handling

Procedure:

-

Instrument Calibration: Ensure the rheometer or viscometer is calibrated according to the manufacturer's specifications, often using standard viscosity fluids.

-

Sample Loading: Under an inert atmosphere, carefully load the required amount of [EMIM][BF4] onto the rheometer's lower plate or into the viscometer.

-

Temperature Equilibration: Bring the sample to the desired measurement temperature using the instrument's temperature control unit. Allow sufficient time for thermal equilibrium to be reached.

-

Measurement (Rheometer):

-

Set the geometry to the correct gap.

-

Perform a shear rate sweep at a constant temperature to determine the Newtonian plateau, where viscosity is independent of the shear rate. [EMIM][BF4] is a Newtonian fluid under typical conditions.

-

Record the viscosity at a shear rate within this plateau.

-

-

Measurement (Viscometer):

-

Measure the efflux time of the ionic liquid through the capillary.

-

Calculate the kinematic viscosity from the efflux time and the viscometer constant.

-

Convert kinematic viscosity to dynamic viscosity using the density of the ionic liquid at that temperature.

-

-

Temperature Sweep: Repeat the measurements at various temperatures to obtain the viscosity-temperature profile.

Visualization of the Experimental Workflow

Caption: Workflow for Viscosity Measurement.

The Interplay of Ionic Conductivity and Viscosity

The ionic conductivity and viscosity of ionic liquids are intrinsically linked. The Stokes-Einstein equation relates the diffusion coefficient of ions to the viscosity of the medium, and the Nernst-Einstein equation connects the diffusion coefficient to molar conductivity.[17] Combining these concepts gives rise to the Walden Rule , which states that the product of the molar conductivity (Λ) and the viscosity (η) should be constant for a given electrolyte at different temperatures.

A Walden plot , which graphs log(molar conductivity) versus log(fluidity) (where fluidity is the inverse of viscosity, 1/η), is a powerful tool to visualize this relationship.[18] For an ideal electrolyte system, such as a dilute aqueous solution of KCl, the data points fall on a straight line with a slope of 1 (the "ideal line"). The position of an ionic liquid's data relative to this line provides insight into its "ionicity."[10][18]

-

"Good" or "Superionic" Liquids: These ionic liquids lie close to the ideal line, indicating that the ions are highly dissociated and their mobility is primarily governed by the viscosity of the medium.[19]

-

"Poor" Ionic Liquids: These lie significantly below the ideal line, suggesting a higher degree of ion pairing or association. In these cases, ions do not move independently, and the overall charge transport is less efficient than what would be predicted from the viscosity alone.

Studies have shown that [EMIM][BF4] behaves as a "good" ionic liquid, with its data points on a Walden plot lying close to the ideal KCl line.[10][18]

Caption: Conceptual Flow for Generating a Walden Plot.

Relevance and Applications for Researchers

Understanding the ionic conductivity and viscosity of [EMIM][BF4] is crucial for its effective application in scientific research and pharmaceutical development.

-

Drug Solubility and Formulation: Due to its unique solvent properties, [EMIM][BF4] can enhance the solubility of poorly water-soluble drugs.[6][20] Its viscosity influences the dissolution rate and the stability of the resulting formulation.

-

Drug Delivery Systems: The transport properties of [EMIM][BF4] are critical when designing ion-gels or other ionic liquid-based matrices for controlled drug release. The diffusion of the drug through the viscous medium is a key factor in determining the release profile.[21]

-

Electrochemical Biosensors: In the development of biosensors, [EMIM][BF4] can serve as an electrolyte that provides a stable environment for biomolecules. Its ionic conductivity is essential for efficient signal transduction.

-

Green Chemistry: As a replacement for volatile organic compounds (VOCs), [EMIM][BF4] is used as a solvent in chemical synthesis.[2][20] Its viscosity affects reaction kinetics by influencing the rate of diffusion of reactants.

By providing this detailed technical overview, we aim to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize [EMIM][BF4] in their work.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, Characterization and Efficiency of 1-Ethyl-3-methylimidazolium tetrafluoroborate ([emim]BF4) for Degradation of Waste Nylon-66 [cwejournal.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.aip.org [pubs.aip.org]

- 5. roco.global [roco.global]

- 6. Ionic Liquids in Pharmaceutical and Biomedical Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. iolitec.de [iolitec.de]

- 8. 1-Ethyl-3-methylimidazolium tetrafluoroborate, >99% | IoLiTec [iolitec.de]

- 9. benchchem.com [benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. researchinschools.org [researchinschools.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis, Characterization, and Physicochemical Properties of New [Emim][BF3X] Complex Anion Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 20. intech-files.s3.amazonaws.com [intech-files.s3.amazonaws.com]

- 21. Ionic Liquid-Based Materials for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of 1-Ethyl-3-methylimidazolium Trifluoro(trifluoromethyl)borate

Introduction

1-Ethyl-3-methylimidazolium Trifluoro(trifluoromethyl)borate, with the CAS Number 681856-28-0, is a room-temperature ionic liquid (RTIL) that has garnered interest in various scientific fields, including drug development and materials science.[1] Its unique properties, such as low viscosity and a low melting point, make it a versatile solvent and component in various applications.[2] However, as with any chemical substance, a thorough understanding of its properties and potential hazards is paramount for safe handling in a laboratory or industrial setting. This guide provides a comprehensive overview of the safety and handling procedures for this compound, drawing upon data from closely related imidazolium-based ionic liquids to ensure a cautious and informed approach.

Physicochemical Properties and Hazard Identification

While specific experimental data for this compound is not extensively available in public literature, its properties can be inferred from its chemical structure and data from analogous ionic liquids.

Structure:

-

Cation: 1-Ethyl-3-methylimidazolium ([EMIM]+)

-

Anion: Trifluoro(trifluoromethyl)borate ([CF3BF3]-)

Known Properties:

-

Appearance: Likely a colorless to yellow liquid at room temperature.

-

Viscosity: Described as having a low viscosity.[2]

-

Melting Point: Possesses a low melting point.[2]

-

Storage: Recommended to be stored in an airtight, light-avoiding, and dry environment at room temperature.[3]

For a comparative understanding, the properties of several closely related 1-Ethyl-3-methylimidazolium-based ionic liquids are presented in the table below.

| Ionic Liquid | CAS Number | Molecular Weight ( g/mol ) | Density (g/mL at 25°C) | Melting Point (°C) | Boiling Point (°C) |

| This compound | 681856-28-0 | 247.98 | Not available | Low | Not available |

| 1-Ethyl-3-methylimidazolium tetrafluoroborate | 143314-16-3 | 197.97 | 1.294 | 15 | >350 |

| 1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide | 174899-82-2 | 391.31 | 1.5236 | ≥−15 | Not available |

| 1-Ethyl-3-methylimidazolium trifluoromethanesulfonate | 145022-44-2 | 260.23 | 1.387 | Not available | >350 |

Data for comparative compounds sourced from Sigma-Aldrich and other chemical suppliers.

Hazard Identification:

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals for similar imidazolium-based ionic liquids, this compound should be treated as a substance with the following potential hazards:

-

Skin Irritation: May cause skin irritation upon contact.

-

Eye Irritation: May cause serious eye irritation.

-

Acute Oral Toxicity: While specific data is lacking for this compound, some imidazolium-based ionic liquids have shown acute oral toxicity.[1]

Toxicological Profile: An Evidence-Based Assessment

The toxicological profile of ionic liquids is an area of active research. The toxicity of imidazolium-based ionic liquids is known to be influenced by the length of the alkyl chain on the cation and the nature of the anion. Generally, longer alkyl chains are associated with increased toxicity.[4]

Studies on various imidazolium salts have indicated potential for skin and eye irritation. Acute toxicity studies on mice with some 1-alkyl-3-methylimidazolium tetrafluoroborates have shown them to be of medium toxicity, causing damage to the intestine, liver, and kidneys.[4] Given the limited specific data for this compound, a precautionary approach is warranted. Researchers should assume the potential for moderate toxicity and handle the substance accordingly.

Standard Operating Procedures for Safe Handling

Adherence to a strict handling protocol is essential to minimize exposure and ensure a safe working environment.

Engineering Controls

-

Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is strongly recommended, especially when heating the substance or when there is a potential for aerosolization.

-

Eyewash and Safety Shower: Ensure that a fully functional eyewash station and safety shower are readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure.

-

Eye Protection: Chemical safety goggles or a face shield are mandatory. Standard safety glasses do not provide adequate protection against splashes.

-

Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for any signs of degradation or perforation before each use.

-

Skin and Body Protection: A lab coat or chemical-resistant apron should be worn. Full-body coverage is recommended when handling larger quantities.

-

Respiratory Protection: If working outside of a fume hood where aerosols may be generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.

Caption: Personal Protective Equipment (PPE) Workflow.

Handling Protocol

-

Pre-Handling:

-

Read and understand this safety guide and any available Safety Data Sheet (SDS) for similar compounds.

-

Ensure all necessary PPE is correctly donned.

-

Verify that emergency equipment is accessible and in working order.

-

-

During Handling:

-

Dispense the ionic liquid carefully to avoid splashing.

-

Keep containers tightly closed when not in use.

-

Avoid contact with skin, eyes, and clothing.

-

Do not eat, drink, or smoke in the work area.

-

-

Post-Handling:

-

Thoroughly wash hands with soap and water after handling.

-

Decontaminate work surfaces.

-

Properly remove and dispose of contaminated PPE.

-

Storage and Stability

Proper storage is crucial to maintain the integrity of this compound and to prevent hazardous situations.

-

Conditions: Store in a cool, dry, and well-ventilated area.[3] Keep containers tightly sealed to prevent moisture absorption.[3] Protect from direct sunlight.[3]

-